molecular formula C17H24O4 B13699805 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid

3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13699805
M. Wt: 292.4 g/mol
InChI Key: LWHPQUGUMWJYAZ-UHFFFAOYSA-N
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Description

The compound 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is a phenolic derivative characterized by a 2-hydroxyphenyl group substituted with bulky tert-butyl groups at the 3- and 5-positions. Its structure combines steric hindrance from the tert-butyl groups with the electron-donating hydroxyl group, which may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C17H24O4/c1-16(2,3)11-7-10(8-13(18)15(20)21)14(19)12(9-11)17(4,5)6/h7,9,19H,8H2,1-6H3,(H,20,21)

InChI Key

LWHPQUGUMWJYAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Michael Addition and 1,5-Hydrogen Migration

  • Reactants : 2,6-di-tert-butylphenol and methyl acrylate.
  • Catalyst : Sodium methanolate (NaOCH3), an inorganic base.
  • Solvent : Methanol, which also acts as a medium for the base.
  • Conditions :
    • The 2,6-di-tert-butylphenol is dried and heated to 80–90 °C under vacuum to remove moisture and air.
    • Nitrogen atmosphere is introduced to maintain inert conditions.
    • Sodium methanolate is added, and the mixture is heated to approximately 120 °C to evaporate methanol.
    • After cooling to about 60 °C, methyl acrylate is added dropwise over 1.5 hours while maintaining the temperature between 60–75 °C.
    • The reaction mixture is then held at 80–85 °C for 2–3 hours.
    • Finally, the temperature is raised again to 120 °C for 1–1.5 hours to complete the 1,5-hydrogen migration, yielding methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Step 2: Acidification and Crystallization

  • After reaction completion, the mixture is cooled to about 90 °C.
  • Acetic acid (97%) is added to adjust the pH to 5–6, neutralizing the base.
  • The mixture is then subjected to reflux with 85% alcohol (ethanol or methanol) for 30 minutes.
  • After cooling slowly to 0 °C or below, crystallization occurs.
  • The solid product is filtered, washed with 85% alcohol, and dried to obtain purified methyl ester.

Step 3: Hydrolysis to 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic Acid

  • The methyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid.
  • Common hydrolysis involves refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification to precipitate the acid.
  • The product is purified by recrystallization.

Representative Experimental Data (From Patent CN103664612A)

Parameter Value / Range Notes
2,6-Di-tert-butylphenol amount 1.0 – 2.0 parts Based on stoichiometry
Methyl acrylate amount 0.5 – 1.0 parts Added dropwise
Sodium methanolate catalyst 0.1 – 0.2 parts Catalytic amount
Initial drying temperature 80 – 90 °C Under vacuum 4-6.6 kPa
Michael addition temperature 60 – 75 °C Controlled during acrylate addition
Reaction holding temperature 80 – 85 °C 2–3 hours
Final reaction temperature 120 °C 1–1.5 hours for migration
pH adjustment 5 – 6 Using 97% acetic acid
Crystallization temperature 0 °C or below Slow cooling recommended

Reaction Mechanism Insights

  • The Michael addition involves nucleophilic attack of the phenol’s ortho position (activated by tert-butyl groups) on the β-carbon of methyl acrylate.
  • The sodium methanolate base deprotonates the phenol, increasing nucleophilicity.
  • The intermediate undergoes a 1,5-hydrogen shift (H-1,5 migration), rearranging to the more stable methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
  • This rearrangement is crucial for positioning the keto group adjacent to the aromatic ring, forming the oxopropanoic acid skeleton after hydrolysis.

Alternative and Related Synthetic Routes

While the above method is the most documented, other synthetic approaches may involve:

  • Direct oxidation of the methyl ester intermediate to the acid.
  • Using different bases or solvents to optimize yield and purity.
  • Employing protecting groups if functional group compatibility is an issue.

However, the Michael addition route remains preferred due to its straightforwardness and scalability.

Summary Table of Preparation Method

Step Description Key Conditions Outcome
1. Drying and activation Dry 2,6-di-tert-butylphenol under vacuum 80-90 °C, vacuum 4-6.6 kPa Removal of moisture and air
2. Catalyst addition Add sodium methanolate, heat to evaporate methanol Stirring, heat to 120 °C Activation of phenol for reaction
3. Michael addition Add methyl acrylate dropwise 60-75 °C, 1.5 h addition, then 2-3 h hold at 80-85 °C Formation of methyl ester intermediate
4. Rearrangement Heat to 120 °C for 1-1.5 h Elevated temperature 1,5-Hydrogen migration completes
5. Acidification Add acetic acid to pH 5-6 ~90 °C, stirring 30 min Neutralization and preparation for crystallization
6. Crystallization Reflux with 85% alcohol, cool to 0 °C Reflux 30 min, slow cooling Isolation of methyl ester
7. Hydrolysis Hydrolyze methyl ester to acid Acid or base hydrolysis, then acidify Final product: this compound

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data on 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid in the provided evidence, comparisons must rely on structurally or functionally analogous compounds referenced in the materials. Below is an analysis of relevant compounds and methodologies:

(a) Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5)

  • Synthesis Methodology: Compound 5 () is synthesized via carbodiimide-mediated coupling (EDCI/DIPEA) between 3-(4-benzoylphenylamino)-3-oxopropanoic acid and ethyl-2-homophenylalanine. This method is common in peptide and amide bond formation.
  • Structural Contrast: Compound 5 contains an amide linkage and benzoylphenyl group, whereas the target compound features a phenolic hydroxyl group and α-keto acid. The tert-butyl substituents in the target compound likely enhance hydrophobicity compared to the benzoyl group in Compound 3.

(b) 3,6'-Disinapoyl Sucrose

  • Functional Groups and Applications: This compound () includes multiple phenolic esters and is used in pharmacological, food, and cosmetic research. Its (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid moieties share similarities with phenolic antioxidants. The target compound’s hydroxyl and α-keto acid groups may also confer antioxidant activity, but the tert-butyl groups could reduce solubility compared to the more polar disinapoyl sucrose.
  • Synthetic Utility :
    Both compounds may serve as intermediates. Disinapoyl sucrose is used as a reference standard and synthetic precursor (), while the target compound’s α-keto acid group might make it a candidate for enzymatic or metal-chelating studies.

(c) Crystallographic Analysis Considerations

  • Structural Determination: SHELXT () is a tool for small-molecule crystallography.

Limitations of Available Evidence

The provided materials lack explicit data on this compound, including its synthesis, physicochemical properties, or biological activity. Comparisons are inferred from structurally distinct compounds (e.g., amides in , phenolic esters in ) and general methodologies (e.g., crystallography in ).

Data Table: Inferred Comparative Properties

Property This compound (Inferred) Compound 5 () 3,6'-Disinapoyl Sucrose ()
Core Structure Phenolic α-keto acid Benzoylphenyl amide Phenolic ester sucrose derivative
Key Functional Groups 2-hydroxyphenyl, α-keto acid, tert-butyl Amide, benzoyl, ester Hydroxy-dimethoxyphenylpropenoate
Solubility Likely low (tert-butyl groups) Moderate (amide/ester) High (polar ester/sucrose backbone)
Potential Applications Antioxidants, enzyme inhibitors Pharmacological intermediates Supplements, reference standards

Biological Activity

3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is a synthetic organic compound recognized for its significant antioxidant properties . The compound's structure includes a phenolic group, which is crucial for its biological activity, particularly in neutralizing free radicals and mitigating oxidative stress in various biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O4C_{15}H_{22}O_4, with a molecular weight of 278.34 g/mol. Its structural features include bulky tert-butyl groups that enhance stability through steric hindrance and a hydroxyl group that contributes to its antioxidant capacity.

The primary mechanism by which this compound exerts its biological effects is through the donation of hydrogen atoms from its phenolic group. This action neutralizes free radicals, thus preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant activity is essential in various applications, including:

  • Food preservation : Protecting food products from oxidative spoilage.
  • Polymer stabilization : Enhancing the longevity and performance of polymer materials.
  • Pharmaceuticals : Potential use in formulations aimed at reducing oxidative stress-related diseases.

Biological Activity and Applications

Recent studies have highlighted the compound's effectiveness in various biological contexts:

  • Antioxidant Activity : Research indicates that the compound can significantly reduce oxidative stress markers in cell cultures and animal models .
  • Cell Protection : In vitro studies show that it protects cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in diseases characterized by oxidative damage .
  • Metabolism Studies : A rat metabolism study identified fenozan acid as a urinary biomarker for exposure to similar compounds, indicating that metabolites of this compound may be used to assess human exposure levels .

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study conducted on human liver cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. The antioxidant enzyme activities (e.g., superoxide dismutase and catalase) were also elevated, supporting the compound's role in enhancing cellular defense mechanisms against oxidative stress.

Case Study 2: Application in Polymer Stabilization

In industrial applications, the compound has been tested as an additive in polymer formulations. Results showed that it effectively inhibited thermal degradation and oxidation during processing and storage, leading to improved product stability and longevity .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acidC15H22O3Lacks oxo group; used similarly as an antioxidant
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateC27H46O3Long-chain ester derivative; enhances solubility in non-polar solvents
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)propionic acidC15H22O3Variation in hydroxy position; may exhibit different biological activities

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm).
    • ¹³C NMR : Confirm carbonyl (δ 170–210 ppm) and phenolic oxygen environments.
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 349.2) .

How can the antioxidant potential of this compound be systematically evaluated?

Q. Advanced

  • DPPH assay : Prepare a 0.1 mM DPPH solution in methanol. Mix with the compound at varying concentrations (1–100 µM), incubate for 30 min, and measure absorbance at 517 nm. Compare IC₅₀ values with standards like Trolox .
  • ORAC assay : Use fluorescein as a probe and AAPH as a peroxyl radical generator. Monitor fluorescence decay over 90 min .

What advanced methodologies are used to study environmental degradation pathways?

Q. Advanced

  • HPLC-MS/MS : Track degradation products in simulated environmental matrices (e.g., water, soil) under UV light or microbial exposure.
  • QSAR modeling : Predict biodegradability using software like EPI Suite, incorporating logP and pKa values derived from structural analogs .

How do tert-butyl substituents influence the compound’s reactivity in organic synthesis?

Q. Advanced

  • Steric hindrance : Tert-butyl groups reduce electrophilic substitution on the aromatic ring, directing reactions to specific positions.
  • Stabilization effects : Enhance radical scavenging activity by stabilizing phenoxyl radicals via resonance .

What are the challenges in scaling up synthesis while maintaining yield?

Q. Basic

  • Optimizing reaction time and temperature : Use microwave-assisted synthesis for faster tert-butyl group introduction.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts efficiency but require careful quenching to avoid side products .

How can computational chemistry aid in predicting biological interactions?

Q. Advanced

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

What are the critical parameters for stability studies under varying storage conditions?

Q. Advanced

  • Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., >200°C for tert-butyl derivatives).
  • Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC .

How does the compound’s logP value impact its application in drug discovery?

Q. Advanced

  • Lipophilicity : A high logP (predicted ~4.5) suggests good membrane permeability but potential toxicity. Balance via structural modifications (e.g., adding polar groups) .

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